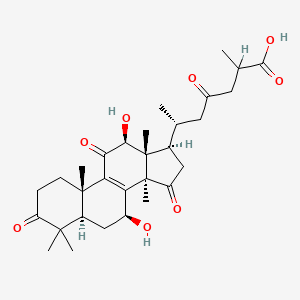

Ganoderic acid D2

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Ganodersäure D2 wird hauptsächlich durch Extraktion aus Ganoderma lucidum gewonnen. Die Biosynthese von Ganodersäuren erfolgt über den Mevalonat-Weg, der mit Acetyl-Coenzym A beginnt. Der Weg umfasst mehrere enzymatische Schritte, die zur Bildung von Lanosterol führen, das dann oxidiert und modifiziert wird, um verschiedene Ganodersäuren zu produzieren .

Industrielle Produktionsmethoden: Die industrielle Produktion von Ganodersäure D2 beinhaltet die Kultivierung von Ganoderma lucidum unter kontrollierten Bedingungen. Techniken wie Submersfermentation und Feststoffgärung werden eingesetzt, um die Ausbeute zu erhöhen. Gentechnik und Optimierung des Stoffwechselwegs werden ebenfalls untersucht, um die Produktionseffizienz zu steigern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ganodersäure D2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogene, Nukleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Ganodersäure D2 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Triterpenoid-Biosynthese und chemischer Modifikationen verwendet.

Biologie: Untersucht für ihre Rolle in zellulären Prozessen und Signalwegen.

Medizin: Erforscht für ihre potenziellen therapeutischen Wirkungen, darunter Antikrebs-, entzündungshemmende und antioxidative Aktivitäten.

Industrie: Eingesetzt bei der Entwicklung von Nahrungsergänzungsmitteln und Arzneimitteln.

5. Wirkmechanismus

Ganodersäure D2 übt ihre Wirkungen über verschiedene molekulare Ziele und Wege aus:

Antikrebs: Hemmt die Proliferation von Krebszellen durch Induktion von Apoptose und Zellzyklusarrest. Es zielt auf Wege wie den PI3K/Akt- und MAPK-Weg ab.

Entzündungshemmend: Reduziert Entzündungen durch Hemmung der Produktion von proinflammatorischen Zytokinen und Mediatoren. Es moduliert Wege wie NF-κB und COX-2.

Antioxidativ: Fängt freie Radikale ab und verbessert die Aktivität von antioxidativen Enzymen, wodurch Zellen vor oxidativem Stress geschützt werden.

Wirkmechanismus

Ganoderic acid D2 exerts its effects through various molecular targets and pathways:

Anticancer: Inhibits cancer cell proliferation by inducing apoptosis and cell cycle arrest. It targets pathways such as the PI3K/Akt and MAPK pathways.

Anti-inflammatory: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. It modulates pathways like NF-κB and COX-2.

Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Ganodersäure D2 wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

- Ganodersäure A

- Ganodersäure B

- Ganodersäure C

- Ganodersäure F

- Ganodersäure H

Einzigartigkeit: Ganodersäure D2 ist aufgrund ihrer spezifischen Strukturmerkmale und Bioaktivitäten einzigartig. Während andere Ganodersäuren ähnliche Triterpenoidstrukturen aufweisen, zeigt Ganodersäure D2 unterschiedliche pharmakologische Eigenschaften, was sie zu einer wertvollen Verbindung für die Forschung und therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

(6R)-6-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,18+,19+,25-,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIUOVOXWPIXOR-OHISEBISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

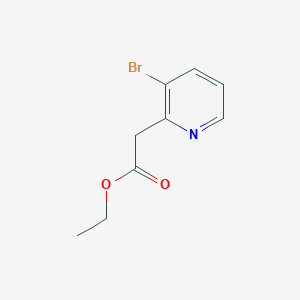

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

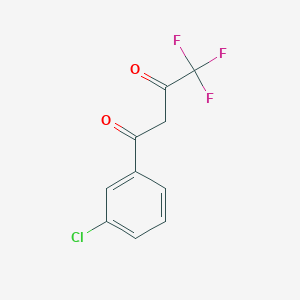

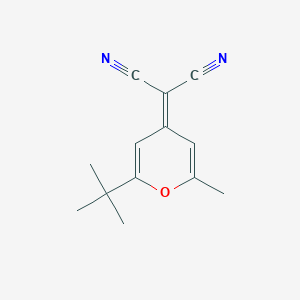

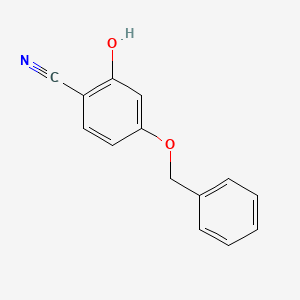

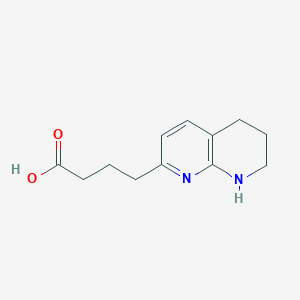

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride](/img/structure/B1590946.png)

![4,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1590955.png)

![6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B1590968.png)